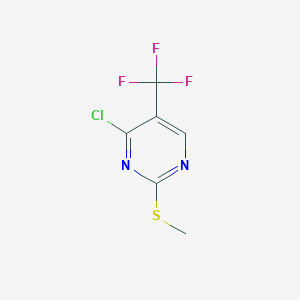

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine

Description

Propriétés

IUPAC Name |

4-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2S/c1-13-5-11-2-3(4(7)12-5)6(8,9)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSJNAFRAQDVEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729296 | |

| Record name | 4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919116-36-2 | |

| Record name | 4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with chlorinating and methylthiolating agents. One common method includes the use of 4-chloro-2-(methylthio)pyrimidine as a starting material, which is then reacted with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones.

Addition Reactions: The trifluoromethyl group can participate in addition reactions with various reagents.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the methylthio group.

Addition: Reagents like Grignard reagents or organolithium compounds can add to the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation can produce sulfoxides or sulfones.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

- This compound has been explored for its potential as a pharmacophore in drug development, particularly due to its ability to interact with various biological targets. It is investigated for its biological activity against specific diseases, including cancer and infectious diseases .

Synthesis of Bioactive Compounds

- This compound has been utilized in the total synthesis of biologically active natural products, such as variolin B, a marine alkaloid known for its anticancer properties. Its role as a building block allows for the modification and development of new compounds with enhanced efficacy.

Agrochemical Applications

Herbicidal Activity

- The compound has been studied for its herbicidal properties, particularly in controlling key weeds in cereal crops like wheat. Research indicates that derivatives of trifluoromethylpyrimidines exhibit high herbicidal activity against grass species, making them valuable in agricultural applications .

Development of New Agrochemicals

- The unique chemical properties of this compound make it a candidate for the development of novel agrochemicals aimed at improving crop yields and managing pest resistance.

Synthetic Organic Chemistry

Building Block for Complex Molecules

- As a versatile building block, this compound is employed in various synthetic pathways to create more complex structures. It can undergo several chemical reactions, including substitution, oxidation, and addition reactions, leading to diverse products .

Reactivity and Functionalization

- The presence of the chlorine atom allows for nucleophilic substitution reactions, while the trifluoromethyl group can participate in addition reactions with organolithium or Grignard reagents. This reactivity facilitates the synthesis of functionalized pyrimidines that are crucial in both research and industrial applications .

Case Study 1: Synthesis of Variolin B

In a study focusing on the total synthesis of variolin B, researchers utilized this compound as a key intermediate. The synthesis pathway demonstrated the compound's ability to facilitate complex transformations leading to bioactive natural products with potential therapeutic applications.

Case Study 2: Herbicidal Development

A comparative study on various trifluoromethylpyrimidines highlighted the herbicidal efficacy of derivatives containing the methylthio group. This research underscored the importance of structural modifications using compounds like this compound to enhance biological activity against specific weed species.

Mécanisme D'action

The mechanism of action of 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The chlorine, methylthio, and trifluoromethyl groups contribute to its reactivity and ability to interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Substituent Variations

Table 1: Substituent Comparison of Pyrimidine Derivatives

Key Observations :

Physicochemical Properties

Table 2: Physical Properties Comparison

Key Trends :

- CF₃ and SCH₃ Effects : The trifluoromethyl and methylthio groups in the target compound reduce aqueous solubility compared to methoxymethyl or hydroxyl analogs .

- Steric and Electronic Factors : Bulky substituents (e.g., benzyloxy in ) increase molecular weight and density while reducing reactivity in SNAr reactions.

Activité Biologique

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The compound has the molecular formula C6H4ClF3N2S, characterized by a pyrimidine ring with various substituents that influence its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and bioactivity .

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a series of thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines, including A375 (melanoma), DU145 (prostate), and MCF-7 (breast) cells. Notably, compounds with similar structural features demonstrated significant growth inhibition, suggesting that modifications to the pyrimidine ring can enhance anticancer efficacy .

Case Study: NCI-60 Screening

Four derivatives of the compound were selected for evaluation by the National Cancer Institute (NCI) using their 60 human cancer cell line panel. Among these, one derivative exhibited an impressive mean growth inhibition percentage of 82.97% against renal cancer cell lines, indicating strong anticancer potential .

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| 3b | UO-31 | 82.97 |

| IV | CAKI-1 | 85.59 |

| V | - | 88.95 |

Anti-inflammatory Activity

In addition to anticancer properties, some derivatives of this compound have shown promising anti-inflammatory effects. Research indicates that certain pyrimidine derivatives exhibit potent inhibition of COX-2 enzyme activity, a key target in inflammatory pathways. The IC50 values for these compounds were reported to be comparable to celecoxib, a well-known anti-inflammatory drug .

In Vivo Studies

In vivo studies involving carrageenan-induced paw edema models revealed that these pyrimidine derivatives significantly reduced inflammation compared to control groups. The effective doses (ED50) were calculated to be lower than those of standard anti-inflammatory agents like indomethacin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the pyrimidine ring can significantly alter biological activity. For example:

- Trifluoromethyl Group : Enhances lipophilicity and overall biological activity.

- Chlorine Substituent : Presence at the 4-position appears to favorably modulate anticancer activity.

- Methylthio Group : Contributes to both anticancer and anti-inflammatory effects.

Q & A

Q. Table 1: Key Analytical Techniques for Structural Validation

| Technique | Purpose | Example from Evidence |

|---|---|---|

| ¹H/¹³C NMR | Confirm substituent positions and coupling | |

| HRMS | Validate molecular weight | |

| X-ray diffraction | Resolve crystal structure |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Minimizes side products |

| Catalyst loading | 5–10 mol% p-TsOH | Accelerates cyclization |

| Solvent polarity | DMF or THF | Enhances solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.